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LACTALBUMIN (ALPHA COW MILK REDUCED) - 12585-13-6

LACTALBUMIN (ALPHA COW MILK REDUCED)

Catalog Number: EVT-1515443
CAS Number: 12585-13-6
Molecular Formula: Bi3Sr
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Alpha-lactalbumin is primarily sourced from bovine milk, where it constitutes about 20% of the total whey proteins. It can be isolated from whey, a byproduct of cheese production, through various purification techniques such as ultrafiltration and chromatography.

Classification

Alpha-lactalbumin belongs to the family of globular proteins and is classified as a lactoprotein. It has a molecular weight of approximately 14.2 kDa and consists of 123 amino acids. The protein is categorized based on its function in lactose biosynthesis and its ability to bind calcium ions.

Synthesis Analysis

Methods

The synthesis of alpha-lactalbumin can be achieved through various methods:

  1. Chemical Hydrolysis: This involves breaking down larger protein structures into smaller peptides using acids or enzymes under controlled conditions. For instance, the hydrolysis can be performed at acidic pH (2-3) using citric acid or hydrochloric acid, often combined with urea to enhance solubility .
  2. Biotechnological Approaches: Recombinant DNA technology allows for the production of alpha-lactalbumin in microbial systems. This method provides a means to produce large quantities of the protein with specific modifications.
  3. Purification Techniques: After synthesis, alpha-lactalbumin is purified using methods like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), which separate proteins based on their size and charge .

Technical Details

The purification process typically involves:

  • Ultrafiltration: To concentrate whey proteins.
  • Ion Exchange Chromatography: To separate proteins based on their charge.
  • Size Exclusion Chromatography: To further refine the purity by size.
Molecular Structure Analysis

Structure

Alpha-lactalbumin has a compact globular structure stabilized by disulfide bonds and hydrophobic interactions. The protein contains several alpha-helices and beta-sheets, contributing to its functional properties.

Data

  • Molecular Weight: Approximately 14.2 kDa.
  • Amino Acid Composition: Rich in essential amino acids such as leucine, lysine, and tryptophan.
  • Secondary Structure: About 60% alpha-helices and 20% beta-sheets.
Chemical Reactions Analysis

Reactions

Alpha-lactalbumin participates in various biochemical reactions, primarily involving lactose synthesis:

UDP galactose+glucosealpha lactalbuminlactose+UDP\text{UDP galactose}+\text{glucose}\xrightarrow{\text{alpha lactalbumin}}\text{lactose}+\text{UDP}

This reaction highlights the enzyme's role in catalyzing lactose formation alongside galactosyltransferase .

Technical Details

The enzyme activity can be influenced by factors such as pH, temperature, and the presence of metal ions like calcium, which stabilize the protein structure during the reaction.

Mechanism of Action

Process

Alpha-lactalbumin functions as a regulatory subunit for galactosyltransferase, enhancing its ability to transfer galactose from UDP-galactose to glucose. This process is crucial for lactose biosynthesis in mammary glands during lactation.

Data

  • Enzyme Kinetics: The binding affinity of alpha-lactalbumin to galactosyltransferase is vital for effective lactose synthesis.
  • Calcium Binding: Alpha-lactalbumin can bind calcium ions, which are essential for maintaining its structural integrity and enzymatic function .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water, making it suitable for food applications.
  • Stability: Stable across a wide range of pH levels but sensitive to heat denaturation.

Chemical Properties

  • Isoelectric Point: Approximately 4.2, affecting its solubility at different pH levels.
  • Thermal Stability: Begins to denature at temperatures above 70°C.

Relevant Data or Analyses

Studies indicate that alpha-lactalbumin maintains functional properties even after thermal processing, which is advantageous for food formulations .

Applications

Scientific Uses

  1. Nutritional Supplements: Due to its high digestibility and amino acid profile, alpha-lactalbumin is used in dietary supplements aimed at muscle recovery and growth.
  2. Infant Formulas: Its role in lactose synthesis makes it an essential component in infant nutrition products.
  3. Functional Foods: Incorporated into functional foods for its bioactive properties that may enhance immune function and promote gut health.
  4. Pharmaceutical Applications: Investigated for potential therapeutic uses due to its antimicrobial properties and ability to bind metal ions like zinc .
Introduction to α-Lactalbumin in Bovine Milk

Definition and Biological Role in Lactation

α-Lactalbumin (α-LA) is a 14.2 kDa calcium-binding globular protein exclusively expressed in the mammary gland during lactation. As a critical component of the lactose synthase complex, it binds reversibly to β-1,4-galactosyltransferase (GT), enhancing its affinity for glucose and enabling lactose biosynthesis. This enzymatic function is indispensable for milk production, as lactose generates osmotic pressure that regulates milk volume [1] [4]. Structurally, α-LA contains 123 amino acids with four disulfide bonds and a calcium-binding loop that stabilizes its tertiary conformation. Calcium removal transitions it to the "apo-form," altering its physiological properties and digestive behavior [1] [6].

In bovine milk, α-LA constitutes ~3.5% of total protein and ~17% of whey protein—significantly lower than in human milk, where it represents ~22% of total protein and ~36% of whey protein [2]. This protein serves dual nutritional and bioactive roles: it provides essential amino acids (tryptophan, lysine, branched-chain amino acids) and generates peptides with antimicrobial, immunomodulatory, and metabolic functions during gastrointestinal digestion [1] [8].

  • Table 1: Core Structural and Functional Attributes of α-Lactalbumin
    PropertySpecification
    Molecular Weight14.2 kDa
    Amino Acid Residues123
    Disulfide Bonds4 (Stabilize tertiary structure)
    Calcium-Binding AffinityHigh (Stabilizes holo-form)
    Key Biological FunctionLactose synthesis via lactose synthase complex
    Thermal StabilityReduced in apo-form (decalfeinated state)

Comparative Analysis of α-Lactalbumin in Bovine vs. Human Milk

Bovine and human α-LA share 74% amino acid sequence homology but exhibit significant compositional and functional differences [2]. Human milk contains higher concentrations of α-LA (1.9–3.4 g/L) compared to bovine milk (1.2–1.3 g/L). This divergence extends to tryptophan content, which is 2.5% of total amino acids in human milk versus 1.0–1.5% in standard bovine milk formulas. This discrepancy has nutritional implications, as tryptophan is a precursor for serotonin—a neurotransmitter regulating infant sleep, gut motility, and immune function [2] [3].

The whey-to-casein ratio further differentiates milk sources: human milk maintains a 60:40 ratio, while bovine milk has a 20:80 ratio. Additionally, bovine milk contains β-lactoglobulin (absent in human milk), which may influence allergenicity and protein digestibility [2] [3]. Despite these differences, bovine α-LA is functionally similar enough to be incorporated into infant formula to mimic human milk’s benefits, including improved amino acid balance and reduced total protein content (from 13–15 g/L to 9–11 g/L), aligning closer to human milk’s protein levels [2] [3].

  • Table 2: Cross-Species Comparison of α-Lactalbumin
    ParameterHuman MilkBovine MilkGoat Milk
    Total α-LA (g/L)1.9–3.41.2–1.30.7–2.3
    % Whey Protein36%17%10–20%*
    Tryptophan (%)2.51.0–1.5†~1.2
    Whey:Casein Ratio60:4020:8020:80
    *Varies with lactation stage; †Standard whey isolates; enriched formulas reach 3.4% [1] [2] [3].

Evolutionary Significance of α-Lactalbumin in Mammalian Milk

α-LA evolved from lysozyme, an ancient antimicrobial enzyme, through gene duplication and divergence ~300 million years ago [4] [7]. This evolutionary adaptation enabled lactose synthesis—a defining feature of mammalian lactation. Early mammary secretions likely contained oligosaccharides rather than free lactose, serving as antimicrobial agents for parchment-shelled eggs of synapsid ancestors. As α-LA expression increased, lactose became a dominant osmole, expanding milk volume and establishing it as a primary energy source [4] [7].

The protein’s conservation across mammals underscores its biological indispensability. Monotremes (e.g., echidnas), marsupials, and eutherians all retain α-LA, though its concentration correlates with developmental tempo: species with higher milk protein (e.g., cows, 3.5 g/100 mL) double offspring birth weight faster (calves: 40 days) than humans (1.2 g/100 mL; 180 days) [6]. Additionally, α-LA’s role expanded beyond lactose synthesis to include delivery of bioactive peptides, such as those with prebiotic effects that shape gut microbiota—particularly Bifidobacteria in human infants [4] [7].

Properties

CAS Number

12585-13-6

Product Name

LACTALBUMIN (ALPHA COW MILK REDUCED)

Molecular Formula

Bi3Sr

Synonyms

LACTALBUMIN (ALPHA COW MILK REDUCED)

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